(4-hydroxybenzyl)triphenylphosphonium bromide
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Overview
Description
(4-hydroxybenzyl)triphenylphosphonium bromide: is an organic compound that belongs to the class of phosphonium salts. It is characterized by the presence of a triphenylphosphonium group attached to a benzyl group, which is further substituted with a hydroxyl group at the para position. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications and its role as a precursor in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (4-hydroxybenzyl)triphenylphosphonium bromide typically involves the reaction of p-hydroxybenzyl bromide with triphenylphosphine. The reaction is usually carried out in an organic solvent such as toluene or tetrahydrofuran (THF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the bromide ion is replaced by the triphenylphosphonium group. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to enhance the reaction efficiency and reduce reaction times. This method involves the use of microwave energy to heat the reaction mixture, leading to faster reaction rates and higher yields .
Chemical Reactions Analysis
Types of Reactions: (4-hydroxybenzyl)triphenylphosphonium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Substitution: The bromide ion can be substituted with other nucleophiles such as azides or cyanides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) are employed under mild conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of benzyl alcohols.
Substitution: Formation of azides or nitriles depending on the nucleophile used.
Scientific Research Applications
Chemistry: (4-hydroxybenzyl)triphenylphosphonium bromide is used as a Wittig reagent in organic synthesis. It is employed in the preparation of alkenes through the Wittig reaction, where it reacts with carbonyl compounds to form alkenes .
Biology and Medicine: In biological research, this compound is used to study mitochondrial function due to its ability to target mitochondria. It has been used in the synthesis of mitochondria-targeted drugs and probes .
Industry: In the industrial sector, this compound is used in the synthesis of polymers and other advanced materials. It serves as a precursor for the preparation of various phosphonium-based ionic liquids, which are used as solvents and catalysts in chemical processes .
Mechanism of Action
The mechanism of action of (4-hydroxybenzyl)triphenylphosphonium bromide involves its ability to act as a nucleophile in various chemical reactions. The triphenylphosphonium group enhances the nucleophilicity of the compound, allowing it to participate in nucleophilic substitution and addition reactions. In biological systems, the compound targets mitochondria due to the positive charge on the phosphonium group, which facilitates its accumulation in the negatively charged mitochondrial matrix .
Comparison with Similar Compounds
- Benzyltriphenylphosphonium bromide
- Methyltriphenylphosphonium bromide
- Allyltriphenylphosphonium bromide
- Butyltriphenylphosphonium bromide
Comparison: Compared to other similar compounds, (4-hydroxybenzyl)triphenylphosphonium bromide is unique due to the presence of the hydroxyl group, which imparts additional reactivity and functionality. This hydroxyl group allows for further derivatization and functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C25H22BrOP |
---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
(4-hydroxyphenyl)methyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C25H21OP.BrH/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25;/h1-19H,20H2;1H |
InChI Key |
CELRQNUGSXYMFT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origin of Product |
United States |
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